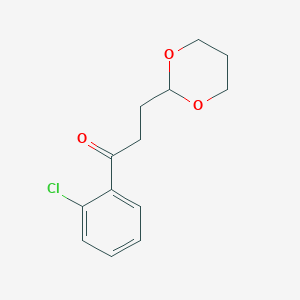

2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone

Description

Contextualization within Contemporary Propiophenone (B1677668) Chemistry

Propiophenone and its derivatives are a well-established class of compounds in organic chemistry, recognized for their utility as precursors in a wide array of chemical transformations. The propiophenone scaffold, consisting of a phenyl ring attached to a propyl ketone group, is a common feature in many biologically active molecules. ontosight.aimanavchem.com Derivatives of propiophenone are integral to the synthesis of pharmaceuticals, agrochemicals, and fragrances. wikipedia.orgdrugbank.com For instance, the antidepressant bupropion (B1668061) features a modified propiophenone core, highlighting the relevance of this chemical class in medicinal chemistry. acs.org The presence of a chlorine atom on the phenyl ring of 2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone further enhances its synthetic potential, as halogenated aromatic compounds are key substrates for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Significance of the 1,3-Dioxane (B1201747) Moiety in Complex Organic Scaffolds

The 1,3-dioxane group, a six-membered cyclic acetal (B89532), plays a crucial role in multi-step organic synthesis, primarily as a protecting group for carbonyl functionalities. thieme-connect.de In the structure of this compound, the 1,3-dioxane moiety serves to mask a reactive aldehyde group. This protection strategy is essential in complex syntheses where other parts of the molecule need to undergo chemical modification under conditions that would otherwise affect an unprotected aldehyde. ambeed.com The 1,3-dioxane group is stable under a variety of reaction conditions, including those involving nucleophiles and bases, but can be readily removed under acidic conditions to regenerate the aldehyde. organic-chemistry.org This controlled reactivity makes the 1,3-dioxane moiety an invaluable tool for synthetic chemists, allowing for the selective transformation of multifunctional molecules. Beyond its role as a protecting group, the 1,3-dioxane ring is also found in some natural products and biologically active compounds. thieme-connect.de

Overview of the Current Research Landscape Pertaining to this compound

Currently, the research landscape for this compound is primarily centered on its role as a commercially available synthetic intermediate. jk-sci.com While detailed academic studies focusing exclusively on the synthesis, reactivity, and biological activity of this specific compound are not extensively documented in publicly available literature, its structural motifs suggest a clear application in the synthesis of more complex molecules. The presence of the propiophenone core suggests its potential as a precursor for compounds with applications in medicinal chemistry, similar to other propiophenone derivatives. ontosight.ai The 1,3-dioxane protected aldehyde allows for a range of chemical manipulations on the propiophenone backbone without affecting the aldehyde functionality until its desired deprotection. It is plausible that this compound is utilized in proprietary industrial research and development, particularly in the pharmaceutical and fine chemical sectors, as a key building block for target molecules where a protected aldehyde is required in conjunction with a chlorinated aromatic ketone.

Detailed Research Findings

Given the limited specific research on this compound, this section will focus on its fundamental properties and plausible synthetic and reactive pathways based on the well-established chemistry of its constituent functional groups.

Physicochemical Properties:

| Property | Value |

| CAS Number | 898785-82-5 |

| Molecular Formula | C13H15ClO3 |

| Molecular Weight | 254.71 g/mol |

Plausible Synthetic Route:

A likely synthetic route to this compound would involve a two-step process:

Protection of a Precursor Aldehyde: The synthesis would likely begin with a suitable precursor molecule containing an aldehyde functionality. This aldehyde would be protected as a 1,3-dioxane by reacting it with 1,3-propanediol (B51772) under acidic catalysis. This step is a standard procedure in organic synthesis for the protection of carbonyl groups. organic-chemistry.org

Friedel-Crafts Acylation: The resulting intermediate, now containing the protected aldehyde, would then undergo a Friedel-Crafts acylation reaction with chlorobenzene (B131634). wikipedia.org This classic carbon-carbon bond-forming reaction would introduce the 2'-chloro-propiophenone core, yielding the final product. The acylation would likely be catalyzed by a Lewis acid such as aluminum chloride.

Expected Reactivity:

The reactivity of this compound is dictated by its three main functional components: the ketone, the chlorinated aromatic ring, and the 1,3-dioxane.

Ketone Group: The ketone carbonyl is susceptible to nucleophilic attack and can be reduced to a secondary alcohol or undergo reactions such as aldol (B89426) condensation at the alpha-carbon.

Chlorinated Aromatic Ring: The chlorine atom can be substituted through various nucleophilic aromatic substitution reactions or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings) to form more complex aromatic structures.

1,3-Dioxane Group: As a protecting group, the 1,3-dioxane is stable to many reagents but can be selectively cleaved under acidic conditions to reveal the aldehyde functionality for further synthetic transformations. academie-sciences.fr

This combination of reactive sites makes this compound a versatile intermediate for the synthesis of a wide range of complex organic molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c14-11-5-2-1-4-10(11)12(15)6-7-13-16-8-3-9-17-13/h1-2,4-5,13H,3,6-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDVBXJEPRLUFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645917 | |

| Record name | 1-(2-Chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-82-5 | |

| Record name | 1-(2-Chlorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 Chloro 3 1,3 Dioxan 2 Yl Propiophenone

Established and Proposed Routes for the Preparation of the Core Structure

Approaches Involving Halogenation of Propiophenone (B1677668) Derivatives

The introduction of a chlorine atom onto the phenyl ring of a propiophenone structure is typically achieved through electrophilic aromatic substitution. The position of chlorination is dictated by the directing effects of the substituents already on the ring. The acyl group of propiophenone is a deactivating, meta-directing group. Therefore, direct chlorination of propiophenone itself would predominantly yield 3'-chloropropiophenone.

To achieve the desired 2'-chloro (ortho) substitution, a more regioselective strategy is required. One of the most effective methods is to begin with a starting material that already contains the chlorine atom in the correct position. A Friedel-Crafts acylation of chlorobenzene (B131634) is a primary proposed route. vedantu.com In this reaction, the chlorine atom, although a deactivating group, is an ortho-, para- director. vedantu.com Acylation of chlorobenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would yield a mixture of the 2'-chloro and 4'-chloro isomers. vedantu.comrsc.org

While the para-isomer is often the major product due to reduced steric hindrance, the ortho-isomer is still formed in significant quantities and can be separated from the mixture. vedantu.comrsc.org

Table 1: Regioselectivity in Friedel-Crafts Acylation of Chlorobenzene

| Reagents | Catalyst | Major Product | Minor Product |

|---|

Strategies for Incorporating the 1,3-Dioxane (B1201747) Acetal (B89532) Moiety

The 1,3-dioxane group is a cyclic acetal, which serves as a common protecting group for carbonyl compounds (aldehydes and ketones). thieme-connect.deorganic-chemistry.orgtotal-synthesis.com Its incorporation is a standard procedure in organic synthesis, involving the acid-catalyzed reaction of a carbonyl group with 1,3-propanediol (B51772). organic-chemistry.org

The reaction is an equilibrium process. To drive the reaction toward the formation of the acetal, the water generated as a byproduct must be removed, typically by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org Common acid catalysts include p-toluenesulfonic acid (TsOH) or a Lewis acid. organic-chemistry.orgresearchgate.net This method is highly efficient for converting aldehydes into their corresponding 1,3-dioxane derivatives. researchgate.net

Multistep Synthesis Approaches and Optimization Studies

Combining the principles of regioselective halogenation and acetal formation, a plausible multistep synthesis for 2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone can be proposed. The key strategic decision is the order of the chlorination and side-chain construction steps.

Proposed Synthetic Route:

A highly logical approach begins with a Friedel-Crafts acylation to set the core structure, followed by modifications to the side chain.

Step 1: Friedel-Crafts Acylation. The synthesis could commence with the Friedel-Crafts acylation of chlorobenzene with 3-chloropropionyl chloride, catalyzed by aluminum chloride. iucr.org This would produce a mixture of 2'-chloro-3-chloropropiophenone and the major isomer, 4'-chloro-3-chloropropiophenone. The desired 2'-chloro isomer would need to be isolated from this mixture.

Step 2: Halogen Exchange. The 3-chloro group on the propiophenone side chain can be converted to a more suitable functional group. For instance, it can be converted to an iodide via the Finkelstein reaction to create a better leaving group, or directly used for the next step.

Step 3: Introduction of the Aldehyde Precursor. The 2'-chloro-3-chloropropiophenone can then be reacted with a cyanide salt to form a nitrile.

Step 4: Reduction and Acetal Formation. The nitrile can be partially reduced to an aldehyde using a reagent like Diisobutylaluminium hydride (DIBAL-H). The resulting aldehyde is then immediately reacted with 1,3-propanediol in the presence of an acid catalyst to form the final product, this compound.

Optimization of this route would involve maximizing the yield of the 2'-chloro isomer in the Friedel-Crafts step, potentially by exploring different Lewis acid catalysts or reaction temperatures, and ensuring efficient purification at each stage.

Exploration of Sustainable and Green Chemical Syntheses for Analogues

Modern synthetic chemistry emphasizes the development of environmentally benign processes, guided by the principles of green chemistry. For the synthesis of propiophenone analogues, several greener strategies can be explored to minimize waste, avoid hazardous materials, and improve energy efficiency.

Catalytic Friedel-Crafts Reactions: Traditional Friedel-Crafts acylations often use stoichiometric amounts of Lewis acids like AlCl₃, which generate significant amounts of corrosive waste during aqueous workup. khanacademy.org Green alternatives focus on using catalytic amounts of more benign promoters. beilstein-journals.org Recent research has explored the use of methanesulfonic anhydride, which promotes the reaction and produces minimal waste without any metallic or halogenated components. organic-chemistry.orgacs.org Other approaches utilize solid acid catalysts or organocatalysts that can be easily recovered and reused. rsc.orgnih.gov

Solvent Choice: Replacing hazardous chlorinated solvents like dichloromethane (B109758) with greener alternatives such as ionic liquids, supercritical fluids, or even water can significantly reduce the environmental impact of a synthesis. rsc.org Solvent-free, or neat, reaction conditions represent an ideal green methodology. google.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry. This involves favoring addition reactions over substitution or elimination reactions that generate byproducts.

Table 3: Comparison of Traditional vs. Green Approaches for Acylation

| Feature | Traditional Friedel-Crafts | Greener Approaches |

|---|---|---|

| Catalyst | Stoichiometric AlCl₃ | Catalytic amounts of solid acids, organocatalysts, or recyclable Lewis acids. |

| Solvents | Chlorinated solvents (e.g., CH₂Cl₂, CS₂) | Greener solvents (e.g., ionic liquids) or solvent-free conditions. |

| Waste | Large amounts of acidic, metallic waste. | Minimal, often biodegradable waste. organic-chemistry.org |

| Safety | Use of corrosive and hazardous reagents. | Use of less toxic and safer reagents. |

Purification and Isolation Methodologies in Synthetic Organic Chemistry

Extraction: Liquid-liquid extraction is used to separate the product from impurities based on their differing solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution. nih.govjove.com It is often used during the "workup" phase of a reaction to remove inorganic salts or water-soluble byproducts.

Distillation: This technique is used to purify liquids based on differences in their boiling points. For high-boiling compounds like propiophenone derivatives, vacuum distillation is often employed to lower the boiling point and prevent thermal decomposition. google.com

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. pitt.edu It involves dissolving the impure solid in a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it forms pure crystals, while impurities remain dissolved in the solvent (mother liquor). mt.comlibretexts.orgtifr.res.inyoutube.com

Chromatography: Column chromatography is one of the most versatile and widely used purification techniques. tandfonline.com It separates compounds based on their differential adsorption to a stationary phase (like silica (B1680970) gel or alumina) as they are passed through a column eluted with a mobile phase (a solvent or solvent mixture). tandfonline.comtandfonline.com This method is highly effective for separating isomers, such as the 2'-chloro and 4'-chloro products from a Friedel-Crafts reaction.

Chemical Reactivity and Mechanistic Transformations of 2 Chloro 3 1,3 Dioxan 2 Yl Propiophenone

Comprehensive Analysis of Reaction Pathways Involving the Propiophenone (B1677668) Backbone

The propiophenone core of the molecule presents several sites for chemical reactions, including the aromatic ring, the carbonyl group, and the alpha-carbon of the ketone.

Electrophilic Aromatic Substitution on the Chlorophenyl Ring

The chlorophenyl ring of 2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of such reactions is governed by the directing effects of the existing substituents: the chloro group and the propionyl group.

Both the chloro group and the propionyl group are deactivating towards electrophilic aromatic substitution, meaning they decrease the rate of reaction compared to benzene (B151609) itself. youtube.com The chloro group is an ortho, para-director, while the propionyl group (an acyl group) is a meta-director. youtube.comdocsity.com When both types of groups are present on a benzene ring, the directing effects can be complex. In this case, the incoming electrophile is expected to substitute at positions that are meta to the strongly deactivating propionyl group and ortho or para to the chloro group. However, steric hindrance from the bulky propionyl group and the adjacent chloro group will also play a significant role in determining the final product distribution. numberanalytics.comlibretexts.org

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2'-Chloro-5'-nitro-3-(1,3-dioxan-2-yl)propiophenone |

| Halogenation | Br₂, FeBr₃ | 5'-Bromo-2'-chloro-3-(1,3-dioxan-2-yl)propiophenone |

| Sulfonation | SO₃, H₂SO₄ | 3-(2'-Chloro-5'-sulfophenyl)-1-(1,3-dioxan-2-yl)propan-1-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution is generally unfavorable due to the deactivated ring. libretexts.org |

Nucleophilic Additions and Substitutions at the Carbonyl Center

The carbonyl group of the propiophenone moiety is an electrophilic center and is susceptible to nucleophilic attack. openochem.orglibretexts.org A variety of nucleophiles can add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com The reactivity of the carbonyl group can be influenced by the steric bulk of the adjacent groups. In this compound, the presence of the 1,3-dioxan-2-yl group at the beta-position may exert some steric influence on the approach of the nucleophile. libretexts.org

Common nucleophilic addition reactions include:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Grignard Reactions: Organometallic reagents such as Grignard reagents (RMgX) can add to the carbonyl group to form tertiary alcohols.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) leads to the formation of a cyanohydrin.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide can convert the carbonyl group into an alkene.

Table 2: Representative Nucleophilic Addition Reactions at the Carbonyl Center

| Reaction | Reagent | Product Type |

| Reduction | NaBH₄ | Secondary alcohol |

| Grignard Reaction | CH₃MgBr | Tertiary alcohol |

| Cyanohydrin Formation | KCN, H⁺ | Cyanohydrin |

| Wittig Reaction | Ph₃P=CH₂ | Alkene |

Alpha-Functionalization Reactions of the Ketone Moiety

The carbon atom alpha to the carbonyl group in the propiophenone backbone is acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a powerful nucleophile and can undergo a variety of alpha-functionalization reactions. rsc.orglibretexts.org

Halogenation: In the presence of an acid or base catalyst, the alpha-carbon can be halogenated with reagents like bromine (Br₂) or chlorine (Cl₂). pressbooks.pubopenstax.orglibretexts.org Under basic conditions, polyhalogenation can occur. youtube.com

Alkylation: The enolate can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the alpha-position. researchgate.netnih.gov The choice of base and reaction conditions is crucial to avoid side reactions like O-alkylation or self-condensation. libretexts.org

Aldol (B89426) Condensation: The enolate can react with another carbonyl compound (an aldehyde or another ketone) in an aldol addition or condensation reaction.

Table 3: Examples of Alpha-Functionalization Reactions

| Reaction | Reagents | Product Type |

| Bromination (acid-catalyzed) | Br₂, H⁺ | α-Bromoketone |

| Alkylation | 1. LDA, 2. CH₃I | α-Methylketone |

Transformations Involving the Chloro-Substituent and its Functional Interconversions

The chloro substituent on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) unless the ring is activated by strongly electron-withdrawing groups in the ortho and/or para positions. libretexts.orgopenstax.orglumenlearning.comwikipedia.orglibretexts.org In the case of this compound, the propionyl group is meta-directing and deactivating, which does not sufficiently activate the ring for SNAr reactions under typical conditions.

However, under forcing conditions or with the use of specific catalysts (e.g., copper-based catalysts in Buchwald-Hartwig amination or Ullmann condensation), the chloro group could potentially be replaced by other functional groups such as amines, alkoxides, or cyanides.

Chemical Behavior and Stability of the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring in the molecule acts as a protecting group for a 1,3-diol or, in this context, is part of a larger functional group attached to the propiophenone backbone. 1,3-dioxanes are generally stable under neutral and basic conditions. thieme-connect.deorganic-chemistry.org

Ring-Opening and Ring-Closure Reactions of the Dioxane

The primary reactivity of the 1,3-dioxane ring is its susceptibility to hydrolysis under acidic conditions. organic-chemistry.org The mechanism involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water to ultimately yield the corresponding aldehyde or ketone and 1,3-propanediol (B51772).

Acid-Catalyzed Hydrolysis:

Reagents: Aqueous acid (e.g., HCl, H₂SO₄)

Products: 2'-Chloropropiophenone-3-carbaldehyde and 1,3-propanediol

Reductive cleavage of 1,3-dioxanes can also be achieved using reagents like lithium aluminum hydride in the presence of a Lewis acid (e.g., AlCl₃), which would lead to a hydroxy ether. cdnsciencepub.comcdnsciencepub.com

Stereochemical Aspects of Dioxane Ring Transformations

The 1,3-dioxane ring in this compound typically exists in a chair conformation to minimize steric strain. The substituents on the ring can adopt either axial or equatorial positions, with the equatorial position generally being more energetically favorable for larger groups to avoid 1,3-diaxial interactions. The stereochemical outcome of reactions involving the dioxane ring is therefore heavily influenced by its conformational preferences.

Transformations of the dioxane ring can proceed with either retention or inversion of configuration at the stereogenic centers, depending on the reaction mechanism. For instance, acid-catalyzed hydrolysis of the dioxane moiety to reveal the corresponding aldehyde and 1,3-propanediol proceeds through a carbocation intermediate. The stereochemical integrity at other centers is typically maintained during this process.

In contrast, reactions that involve nucleophilic attack at the acetal (B89532) carbon (C2) can lead to either retention or inversion of stereochemistry, influenced by the nature of the nucleophile, the solvent, and the presence of any directing groups on the dioxane ring. The conformational rigidity of the chair form often leads to a high degree of stereoselectivity in such transformations.

Table 1: Conformational Preferences of Substituted 1,3-Dioxanes

| Substituent at C2 | Predominant Conformation | Notes |

| Alkyl Group | Equatorial | Minimizes steric hindrance with axial hydrogens at C4 and C6. |

| Aryl Group | Equatorial | Similar to alkyl groups, the bulky aryl group favors the equatorial position. |

| Methoxy (B1213986) Group | Axial | Anomeric effect stabilizes the axial conformation. |

This table presents generalized conformational preferences for 2-substituted 1,3-dioxanes based on established principles of stereochemistry. Specific energetic differences may vary.

Catalytic Reactions Utilizing this compound as a Substrate

The propiophenone moiety of this compound is a versatile handle for various catalytic transformations. The carbonyl group can undergo a wide range of reactions, including reduction, oxidation, and carbon-carbon bond-forming reactions. The presence of the chlorine atom on the aromatic ring also opens up possibilities for cross-coupling reactions.

Catalytic Reduction:

The ketone functionality can be stereoselectively reduced to the corresponding alcohol using a variety of chiral catalysts. For instance, asymmetric hydrogenation using ruthenium- or rhodium-based catalysts with chiral ligands can afford the corresponding secondary alcohol with high enantioselectivity. The choice of catalyst and reaction conditions is crucial in controlling the stereochemical outcome.

Catalytic Oxidation:

While less common, the propiophenone can be a substrate for oxidative cleavage reactions under specific catalytic conditions. For example, Baeyer-Villiger oxidation, often catalyzed by Lewis acids or certain enzymes, can convert the ketone into an ester.

Carbon-Carbon Bond Formation:

The α-carbon to the carbonyl group can be functionalized through catalytic enolate chemistry. For example, asymmetric aldol or Michael addition reactions can be performed using chiral catalysts to form new carbon-carbon bonds with high stereocontrol. Furthermore, the chloro-substituted aromatic ring can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce new substituents onto the phenyl ring.

Table 2: Representative Catalytic Transformations of Propiophenone Derivatives

| Reaction Type | Catalyst System (Example) | Product Type |

| Asymmetric Hydrogenation | Ru(II)-chiral diphosphine complex | Chiral secondary alcohol |

| Suzuki Coupling | Pd(PPh₃)₄ / Base | Aryl-substituted propiophenone |

| Heck Reaction | Pd(OAc)₂ / P(o-tol)₃ | Alkenyl-substituted propiophenone |

This table provides examples of catalytic reactions applicable to the propiophenone scaffold. The specific substrate this compound would be expected to undergo similar transformations.

Mechanistic Investigations of Key Chemical Conversions

Understanding the reaction mechanisms is fundamental to controlling the outcome of chemical transformations involving this compound.

Acid-Catalyzed Hydrolysis of the Dioxane Ring:

The hydrolysis of the 1,3-dioxane acetal is a classic example of an acid-catalyzed reaction. The mechanism involves the following key steps:

Protonation: The acid catalyst protonates one of the oxygen atoms of the dioxane ring.

Ring Opening: The protonated dioxane undergoes ring opening to form a resonance-stabilized carbocation intermediate.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation: Loss of a proton from the oxonium ion yields a hemiacetal.

Further Reaction: The hemiacetal is in equilibrium with the open-chain hydroxy aldehyde, which can then be protonated and eliminate a molecule of 1,3-propanediol to yield the final aldehyde product.

Mechanism of Catalytic Hydrogenation:

The catalytic hydrogenation of the ketone typically proceeds via a metal-hydride transfer mechanism. In an asymmetric hydrogenation using a chiral catalyst, the substrate coordinates to the chiral metal complex in a specific orientation. This diastereomeric metal-substrate complex then undergoes hydride transfer from the metal to the carbonyl carbon. The stereochemistry of the resulting alcohol is determined by the facial selectivity of the hydride attack, which is controlled by the chiral ligands on the metal catalyst.

Mechanism of Palladium-Catalyzed Cross-Coupling:

The mechanism of a Suzuki coupling, for example, involves a catalytic cycle with the following elementary steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl chloride bond of the propiophenone.

Transmetalation: The resulting palladium(II) complex reacts with a boronic acid derivative (in the presence of a base) in a transmetalation step, where the organic group from the boron is transferred to the palladium.

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond of the product and regenerate the palladium(0) catalyst.

These mechanistic principles provide a framework for predicting and controlling the reactivity of this compound in various chemical transformations.

Spectroscopic Characterization and Structural Elucidation of 2 Chloro 3 1,3 Dioxan 2 Yl Propiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular framework of 2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a complete assignment of all atoms in the molecule can be achieved.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the protons of the propiophenone (B1677668) side chain, and those of the 1,3-dioxane (B1201747) ring.

The protons on the chlorinated benzene (B151609) ring are anticipated to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to the chloro-substituent and the propiophenone side chain, these protons will experience different electronic environments, leading to a complex splitting pattern. Specifically, the proton ortho to the carbonyl group is expected to be the most deshielded.

The propiophenone side chain protons will present as two distinct multiplets. The methylene (B1212753) protons adjacent to the carbonyl group (α-protons) would likely resonate around δ 3.0-3.3 ppm, while the methylene protons adjacent to the dioxane ring (β-protons) are expected at a slightly upfield position.

The 1,3-dioxane ring protons will have characteristic chemical shifts. The methine proton at the 2-position, being an acetal (B89532) proton, is expected to be the most downfield of the dioxane protons, likely appearing around δ 4.5-5.0 ppm. The methylene protons at the 4- and 6-positions are expected to show complex splitting patterns due to their diastereotopic nature, with signals anticipated between δ 3.7 and 4.2 ppm. The protons at the 5-position, a methylene group, would likely appear as a multiplet further upfield.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| -CO-CH₂- | 3.0 - 3.3 | Multiplet |

| -CH₂-dioxane | 2.0 - 2.5 | Multiplet |

| Dioxane-2-H | 4.5 - 5.0 | Triplet |

| Dioxane-4,6-H (axial) | 3.7 - 3.9 | Multiplet |

| Dioxane-4,6-H (equatorial) | 4.0 - 4.2 | Multiplet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum will provide complementary information, showing distinct signals for each unique carbon atom in this compound.

The carbonyl carbon of the ketone is expected to have the most downfield chemical shift, typically in the range of δ 195-205 ppm. The aromatic carbons will resonate between δ 120 and 140 ppm, with the carbon atom bonded to the chlorine atom showing a characteristic shift.

The carbons of the propiophenone side chain, the α- and β-methylene carbons, will appear in the aliphatic region. The carbon of the 1,3-dioxane ring will also have distinct signals, with the acetal carbon at the 2-position being the most downfield of this group, expected around δ 100-105 ppm. The carbons at the 4- and 6-positions will be in the range of δ 65-70 ppm, and the carbon at the 5-position will be the most upfield.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 195 - 205 |

| Aromatic-C (substituted) | 130 - 140 |

| Aromatic-C (unsubstituted) | 120 - 130 |

| -CO-C H₂- | 35 - 45 |

| -C H₂-dioxane | 25 - 35 |

| Dioxane-C2 | 100 - 105 |

| Dioxane-C4,6 | 65 - 70 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

While ¹H and ¹³C NMR provide the basic connectivity, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning all proton and carbon signals.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the stereochemistry and preferred conformation of the molecule. For instance, NOE correlations between the protons of the dioxane ring and the propiophenone side chain could help determine the spatial orientation of these fragments relative to each other. The flexible nature of the side chain and the chair conformation of the dioxane ring suggest that the molecule may exist in a dynamic equilibrium of conformers, which could be investigated using variable temperature NMR studies.

Vibrational Spectroscopy for Functional Group Identification and Conformational Studies

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can also be sensitive to conformational changes.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A strong absorption band in the region of 1680-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the aromatic ketone. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl stretch is expected to appear in the fingerprint region, typically between 700 and 800 cm⁻¹.

The 1,3-dioxane moiety will exhibit characteristic C-O-C stretching vibrations, which are typically strong and appear in the 1000-1200 cm⁻¹ region. The C-H stretching vibrations of the aliphatic methylene groups of the propiophenone chain and the dioxane ring are expected below 3000 cm⁻¹.

Predicted FTIR Data

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H stretch | 3050 - 3150 | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | Medium |

| C=O (Aromatic Ketone) stretch | 1680 - 1700 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong |

| C-O-C (Acetal) stretch | 1000 - 1200 | Strong |

Note: These are predicted values and may vary based on the physical state of the sample.

Raman spectroscopy would provide complementary information to FTIR. The aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum and would be expected in the 990-1010 cm⁻¹ region. The carbonyl stretch is also Raman active, though typically weaker than in the IR spectrum. The symmetric C-O-C stretching of the dioxane ring should also be observable. Raman spectroscopy can be particularly useful for studying conformational isomers, as the intensities of certain bands can be sensitive to changes in molecular symmetry and conformation.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, we can predict a fragmentation pathway based on the known behavior of similar molecules, such as substituted propiophenones and compounds containing a 1,3-dioxan moiety.

The molecular formula for this compound is C13H15ClO3. The nominal molecular weight would be approximately 254 g/mol , considering the most common isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O). Due to the presence of chlorine, the mass spectrum is expected to show a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope.

The fragmentation of the molecular ion is likely to proceed through several key pathways:

Alpha-cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. This could result in the loss of the ethyl-dioxan group or the chlorophenyl group.

Cleavage of the dioxan ring: The 1,3-dioxan ring can undergo fragmentation, potentially leading to the loss of formaldehyde (B43269) (CH₂O) or other small neutral molecules.

McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible for the primary chain, other hydrogen rearrangement processes could lead to characteristic fragment ions.

Loss of Chlorine: The chlorine atom can be lost as a radical, particularly from the aromatic ring.

Based on these principles, a predicted fragmentation pattern is outlined in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (predicted) | Proposed Fragment Ion | Plausible Origin |

|---|---|---|

| 254/256 | [C₁₃H₁₅ClO₃]⁺ | Molecular ion (M⁺) |

| 219 | [C₁₃H₁₅O₃]⁺ | Loss of Cl radical |

| 139/141 | [C₇H₄ClO]⁺ | Cleavage of the bond between the carbonyl carbon and the adjacent methylene group |

| 115 | [C₆H₇O₃]⁺ | Fragment containing the dioxan and adjacent carbons |

| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation |

High-Resolution Mass Spectrometry (HRMS) would be instrumental in confirming the elemental composition of the parent molecule and its fragments. By providing highly accurate mass measurements, HRMS can distinguish between ions with the same nominal mass but different elemental formulas.

For this compound, the predicted exact masses for the molecular ions containing the two chlorine isotopes are:

[C₁₃H₁₅³⁵ClO₃]⁺: Predicted m/z of 254.0686

[C₁₃H₁₅³⁷ClO₃]⁺: Predicted m/z of 256.0656

Experimental HRMS data would be crucial to confirm these exact masses, thereby validating the molecular formula of the compound.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no experimental crystal structure for this compound has been reported, we can infer its likely solid-state characteristics by examining the crystal structures of analogous compounds.

Based on the structures of similar propiophenone derivatives, it is plausible that this compound would crystallize in a centrosymmetric space group, such as P2₁/c (monoclinic) or P-1 (triclinic). The crystal packing would likely be dominated by van der Waals interactions, with potential for weak C-H···O or C-H···Cl hydrogen bonds to further stabilize the structure.

Table 2: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value | Basis for Prediction |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | Common for similar organic molecules |

| Space Group | P2₁/c or P-1 | Common for centrosymmetric packing |

| a (Å) | 10-15 | Based on typical cell dimensions for related structures |

| b (Å) | 5-10 | Based on typical cell dimensions for related structures |

| c (Å) | 15-20 | Based on typical cell dimensions for related structures |

| α (°) | 90 or variable | Dependent on crystal system |

| β (°) | 90-110 | Dependent on crystal system |

| γ (°) | 90 or variable | Dependent on crystal system |

It must be reiterated that these crystallographic parameters are hypothetical and serve as a predictive model until single-crystal X-ray diffraction analysis can be performed on a suitable crystal of this compound.

Computational and Theoretical Chemistry Studies of 2 Chloro 3 1,3 Dioxan 2 Yl Propiophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular attributes, including geometry, energy, and electronic distribution.

Density Functional Theory (DFT) is a robust computational method widely used to investigate the electronic structure of molecules. mdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to work with than the complex multi-electron wavefunction. mdpi.com For a molecule like 2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone, DFT calculations, often using a functional such as B3LYP with a basis set like 6-311G(d,p), are employed to perform geometry optimization. bhu.ac.inresearchgate.net This process finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure.

Table 1: Illustrative DFT-Calculated Molecular Properties

| Property | Illustrative Calculated Value | Significance |

|---|---|---|

| Total Energy | -1245.67 Hartree | Indicates the thermodynamic stability of the molecule. |

| Dipole Moment | 3.15 Debye | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Point Group | C1 | Indicates a lack of symmetry in the molecule's optimized structure. bhu.ac.in |

A significant application of DFT is the prediction of spectroscopic data that can be directly compared with experimental results to confirm molecular structure. nanobioletters.com After geometry optimization, vibrational frequency calculations can be performed to predict the infrared (IR) spectrum. nih.gov The calculated frequencies correspond to specific molecular vibrations, such as C=O stretching in the ketone group, C-Cl stretching, C-O stretching in the dioxane ring, and C-H stretching in the aromatic and aliphatic parts of the molecule. nanobioletters.combiointerfaceresearch.com A scaling factor is often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and other theoretical approximations. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nanobioletters.comnih.gov This allows for the theoretical calculation of ¹H and ¹³C NMR spectra, providing valuable information about the chemical environment of each nucleus in the molecule. nanobioletters.com

Table 2: Predicted Spectroscopic Data for Key Functional Groups

| Spectroscopy | Functional Group | Predicted Wavenumber (IR, cm⁻¹) / Chemical Shift (NMR, ppm) |

|---|---|---|

| IR | C=O (Ketone) | ~1690 |

| IR | Aromatic C-Cl | ~1090 |

| IR | C-O-C (Dioxane) | ~1150 |

| ¹³C NMR | C=O (Ketone) | ~198 |

| ¹³C NMR | Aromatic C-Cl | ~132 |

| ¹H NMR | Aromatic Protons | 7.2 - 7.8 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.commdpi.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. youtube.com The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.comscielo.org.mx A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. scielo.org.mx From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) can be calculated to further quantify the molecule's reactivity. researchgate.netnih.gov

Table 3: Illustrative FMO Energies and Global Reactivity Descriptors

| Parameter | Definition | Illustrative Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.85 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.21 |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 5.64 |

| Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.82 |

| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | -4.03 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.88 |

Molecular Modeling and Simulation for Conformational Preferences

Molecular modeling techniques are used to study the three-dimensional structure and dynamic behavior of molecules. For a flexible molecule like this compound, these methods are essential for identifying the most stable conformations and understanding the energetic barriers to their interconversion.

The 1,3-dioxane (B1201747) ring is a key structural feature of the molecule. Like the cyclohexane (B81311) ring, 1,3-dioxane systems have been extensively studied and are known to preferentially adopt a chair conformation to minimize torsional and steric strain. thieme-connect.de The presence of two oxygen atoms in the ring, with C-O bond lengths being shorter than C-C bonds, leads to more pronounced 1,3-diaxial interactions compared to cyclohexane. thieme-connect.de Consequently, substituents on the ring, particularly at the C2 position, have a strong thermodynamic preference for the equatorial position to avoid these unfavorable steric clashes. thieme-connect.de

Computational methods, such as performing a potential energy surface (PES) scan, can be used to explore the different possible conformations of the dioxane ring within the target molecule. researchgate.net This analysis can quantify the relative energies of the stable chair conformer versus higher-energy twist-boat or boat conformers, as well as the transition state energies for ring inversion. researchgate.netresearchgate.net

Lack of Specific Research Hinders Computational Analysis of this compound Reaction Mechanisms

A thorough investigation of scientific literature and chemical databases reveals a significant gap in the computational and theoretical chemistry studies of this compound. Specifically, no published research articles or datasets could be found that focus on the elucidation of its reaction mechanisms through computational transition state searches. This absence of specific studies prevents a detailed analysis and presentation of data as requested.

Computational transition state searches are a powerful tool in modern chemistry for understanding the intricate pathways of chemical reactions. ucsb.edu By mapping the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate—which is crucial for determining the reaction rate and mechanism. nih.gov Methodologies such as Density Functional Theory (DFT) are frequently employed to model these complex processes, providing insights into the geometries and energies of reactants, transition states, and products. mdpi.com

For a molecule like this compound, several reaction pathways could be of interest for computational study. These might include, but are not limited to, intramolecular cyclization reactions, nucleophilic substitution at the chlorinated aromatic ring, or reactions involving the propiophenone (B1677668) keto-group and the dioxan acetal (B89532). For instance, intramolecular cyclization is a common reaction for which computational studies have been successfully applied to understand stereoselectivity and reaction kinetics in other molecular systems. nih.gov

In a typical computational study, researchers would propose one or more plausible reaction mechanisms. For each proposed pathway, they would then perform a transition state search using quantum chemical methods. The outcome of such a search would be the optimized geometry of the transition state and its associated energy. This information allows for the calculation of the activation energy, which is a key determinant of the reaction's feasibility.

Table 1: Hypothetical Data Table for a Computational Transition State Search

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) | Key Bond Distances in TS (Å) |

| Intramolecular Cyclization | TS1 | Data not available | Data not available |

| Nucleophilic Substitution | TS2 | Data not available | Data not available |

The lack of available research means that no such data can be provided for this compound at this time. The scientific community has not yet directed its focus towards the computational elucidation of this specific compound's reactive behavior. Future research in this area would be necessary to populate such a data table and to provide a detailed, scientifically accurate account of its reaction mechanisms.

Applications of 2 Chloro 3 1,3 Dioxan 2 Yl Propiophenone As a Synthetic Intermediate and Building Block

Role in the Construction of Advanced Organic Molecules

The utility of 2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone as a building block stems from the reactivity of its distinct functional moieties. The α-chloroketone is a key feature, possessing two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the chlorine atom. mdpi.com This arrangement allows for a variety of nucleophilic substitution and addition reactions, providing a gateway to more complex molecular architectures.

The propiophenone (B1677668) skeleton itself is a common motif in many biologically active compounds and serves as a reliable starting point for the elaboration of more complex structures. researchgate.net The presence of the 1,3-dioxane (B1201747) group, a stable cyclic acetal (B89532), serves as a protecting group for a formyl group. thieme-connect.deorganic-chemistry.org This protecting group is stable under basic, reductive, and oxidative conditions, allowing for selective transformations at other parts of the molecule, such as the α-chloroketone. thieme-connect.de The aldehyde can be deprotected under acidic conditions when needed for subsequent reactions. organic-chemistry.org This strategic protection allows for a stepwise and controlled construction of advanced organic molecules.

Table 1: Functional Groups of this compound and Their Synthetic Potential

| Functional Group | Chemical Nature | Potential Synthetic Transformations |

| α-Chloroketone | Bifunctional electrophile | Nucleophilic substitution (SN2), Favorskii rearrangement, formation of epoxides, synthesis of heterocycles. |

| Propiophenone Core | Aromatic ketone | Aldol (B89426) condensation, Mannich reaction, reductions, Grignard reactions. |

| 1,3-Dioxane | Protected aldehyde | Stable to many reaction conditions, allowing for selective chemistry. Deprotection reveals a reactive aldehyde for further functionalization. |

| 2'-Chloro Substituent | Electron-withdrawing group | Influences the reactivity of the aromatic ring and the ketone. |

Utilization as a Precursor for Diverse Pharmacophoric Scaffolds (focus on chemical transformation)

α-Haloketones are well-established precursors for the synthesis of a wide array of nitrogen, sulfur, and oxygen-containing heterocycles, which form the core of many pharmacologically active compounds. mdpi.comnih.gov The this compound molecule can be envisioned as a starting material for various pharmacophoric scaffolds through several key transformations.

One of the most common applications of α-haloketones is in the Hantzsch thiazole (B1198619) synthesis, where reaction with a thioamide leads to the formation of a thiazole ring. researchgate.net Similarly, reaction with amidines can yield imidazole (B134444) derivatives, and reaction with hydrazines can lead to the formation of pyrazoles.

The protected aldehyde, once deprotected, can also participate in the formation of heterocyclic rings. For instance, it could react with a β-ketoester and a urea (B33335) or thiourea (B124793) derivative in a Biginelli-type reaction to form dihydropyrimidinones, a class of compounds with a wide range of biological activities.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Reactant | Resulting Heterocycle | Key Transformation |

| Thioamide | Thiazole | Hantzsch thiazole synthesis |

| Amidine | Imidazole | Cyclocondensation |

| Hydrazine | Pyrazole | Paal-Knorr synthesis analogue |

| β-Dicarbonyl compound and Urea/Thiourea | Dihydropyrimidinone | Biginelli reaction (after deprotection of the dioxane) |

| o-Phenylenediamine | Benzodiazepine | Condensation reaction (after deprotection of the dioxane) |

Development of Novel Synthetic Reagents and Methodologies

The unique reactivity of this compound could be harnessed for the development of new synthetic methods. For example, its α-chloroketone moiety can be used to trap nucleophiles, and this reactivity could be exploited in the design of new annulation or cyclization strategies. The presence of the protected aldehyde allows for its later introduction into a reaction sequence, which could be a key step in a newly developed synthetic methodology.

Furthermore, the compound could serve as a substrate in the development of new catalytic systems. For instance, enantioselective reduction of the ketone or enantioselective substitution of the chlorine atom could be achieved using novel chiral catalysts, providing access to chiral building blocks that are valuable in pharmaceutical synthesis.

Employing the Compound in Multi-Component and Cascade Reactions

Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single step to form a complex product. organic-chemistry.orgnih.govbeilstein-journals.org Ketones are common components in many MCRs, such as the Biginelli, Hantzsch, and Mannich reactions. organic-chemistry.orgmdpi.com

After deprotection of the 1,3-dioxane group to reveal the aldehyde, 2'-chloro-3-formylpropiophenone could potentially be utilized in a variety of MCRs. For example, it could serve as the aldehyde component in the Hantzsch dihydropyridine (B1217469) synthesis, reacting with a β-ketoester and ammonia (B1221849) to generate dihydropyridine scaffolds, which are known for their cardiovascular activities. beilstein-journals.orgmdpi.com

The presence of multiple reactive sites also opens up the possibility of designing cascade reactions. A cascade reaction is a process involving two or more consecutive reactions where the subsequent reaction is a result of the functionality formed in the previous step. For instance, a nucleophilic attack on the α-chloroketone could be followed by an intramolecular reaction with the deprotected aldehyde, leading to the rapid construction of complex polycyclic systems.

Derivatization for Probing Structure-Reactivity Relationships in Chemical Systems

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. nih.govnih.gov By systematically modifying the structure of a molecule and assessing the impact on its activity, researchers can identify the key structural features responsible for its biological effects.

This compound can serve as a versatile scaffold for the generation of a library of derivatives to probe structure-reactivity relationships. Key modifications could include:

Variation of the substituent on the aromatic ring: The chloro group at the 2'-position could be replaced by other halogens, alkyl, or alkoxy groups to study the electronic and steric effects on reactivity.

Modification of the ketone: The ketone could be reduced to an alcohol or converted to an oxime or hydrazone to investigate the importance of the carbonyl group.

Derivatization at the α-position: The chlorine atom could be substituted with a variety of nucleophiles to explore the impact of different functionalities at this position.

Alteration of the protected aldehyde: The 1,3-dioxane could be replaced with other protecting groups, or the deprotected aldehyde could be converted into other functional groups like a carboxylic acid or an alcohol.

By synthesizing and evaluating a series of such derivatives, a deeper understanding of the relationship between the compound's structure and its chemical reactivity or biological activity can be obtained. nih.gov

Comparative Academic Studies with Analogues and Derivatives of 2 Chloro 3 1,3 Dioxan 2 Yl Propiophenone

Structure-Reactivity Correlations with Positional and Halogen Variants of the Propiophenone (B1677668) Moiety

The reactivity of the propiophenone core is significantly influenced by the nature and position of substituents on the aromatic ring. These substituents alter the electronic environment of the molecule, thereby affecting the reactivity of the carbonyl group and the acidity of the α-protons. The Hammett equation, log(k/k₀) = σρ, provides a quantitative framework for understanding these electronic effects, where σ is the substituent constant and ρ is the reaction constant. wikipedia.org Reactions with a positive ρ value are accelerated by electron-withdrawing groups, while those with a negative ρ value are favored by electron-donating groups. viu.ca

The reactivity of halogen-substituted propiophenones depends on the specific halogen. Fluorine is the most electronegative halogen, thus exerting the strongest inductive effect. Bromine, while less electronegative, is more polarizable. These differences influence reaction rates and pathways. For instance, in the acid-catalyzed bromination of substituted acetophenones, the reaction constant (ρ) is +0.417, indicating that the reaction is moderately accelerated by electron-withdrawing substituents like halogens that stabilize the transition state. wikipedia.org The greater inductive effect of fluorine compared to chlorine and bromine would suggest a faster reaction rate for a fluorinated analogue under these conditions. Conversely, in nucleophilic substitution reactions at the α-carbon (e.g., on 2-bromo-3'-chloropropiophenone), the nature of the ring substituent affects the electrophilicity of the carbonyl carbon and the stability of any intermediates. chemimpex.com

| Substituent | σmeta | σpara |

|---|---|---|

| -F | +0.34 | +0.06 |

| -Cl | +0.37 | +0.23 |

| -Br | +0.39 | +0.23 |

Data sourced from established physical organic chemistry literature. scispace.comresearchgate.net

For 2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone, the chlorine is at the 2' (ortho) position. An ortho substituent can exert steric effects in addition to its electronic influence, potentially hindering the approach of reagents to the carbonyl group or influencing the conformation of the side chain. researchgate.net In a 3'-chloro (meta) analogue, the chlorine atom exerts a powerful inductive pull (σ_m = +0.37) without any opposing resonance effect, thus strongly deactivating the ring and increasing the electrophilicity of the carbonyl carbon. viu.ca In a 4'-chloro (para) analogue, the resonance donation slightly mitigates the inductive withdrawal (σ_p = +0.23), resulting in a less pronounced electronic effect compared to the meta isomer. viu.ca This difference in electron density directly impacts reaction kinetics, for example, in reactions involving nucleophilic attack at the carbonyl or electrophilic substitution on the aromatic ring.

Comparison with Analogues Possessing Altered Cyclic Acetal (B89532) Systems (e.g., 1,3-dioxolanes)

The cyclic acetal functionality, in this case, the 1,3-dioxane (B1201747) ring, serves primarily as a protecting group for a carbonyl precursor. Its stability and reactivity are paramount to its effectiveness. Comparing the six-membered 1,3-dioxane ring with its five-membered analogue, the 1,3-dioxolane (B20135), reveals significant differences in chemical behavior.

The difference in reactivity between 1,3-dioxanes and 1,3-dioxolanes is rooted in their conformational structures and inherent ring strain. The 1,3-dioxane ring preferentially adopts a stable, low-energy chair conformation, much like cyclohexane (B81311), which minimizes torsional and steric strain. thieme-connect.de In contrast, the five-membered 1,3-dioxolane ring exists in higher-energy envelope or twist conformations.

This difference in stability translates directly to reactivity, particularly in cleavage reactions. Studies on acid-catalyzed hydrolysis and Lewis acid-mediated reductive cleavage consistently show that for simple acetals (derived from aldehydes), 1,3-dioxolanes react more rapidly than the corresponding 1,3-dioxanes. cdnsciencepub.comcdnsciencepub.com The mechanism for these reactions involves the formation of a planar oxocarbonium ion intermediate; the transition state to form this ion is more easily achieved from the strained dioxolane ring than the stable dioxane chair. cdnsciencepub.com For example, in the hydrolysis of benzaldehyde (B42025) glycerol (B35011) acetal, the six-membered dioxane isomer is approximately eight times more stable to acid than its five-membered dioxolane counterpart. researchgate.net Interestingly, for ketals (derived from ketones), this trend can reverse due to increased 1,3-diaxial interactions in the dioxane ring, making the dioxolane ketal more stable. cdnsciencepub.com

| Acetal Type | Ring Size | Relative Stability to Acid Hydrolysis (Acetals) | Relative Rate of Reductive Cleavage (Acetals) |

|---|---|---|---|

| 1,3-Dioxolane | 5-Membered | Lower | Faster |

| 1,3-Dioxane | 6-Membered | Higher | Slower |

Based on findings from comparative studies on acetal hydrolysis and hydrogenolysis. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Investigating the Impact of Additional Functional Groups on Compound Behavior

The introduction of additional functional groups onto the aromatic ring of the propiophenone moiety drastically alters the compound's electronic landscape and chemical reactivity.

An analogue bearing a strong electron-withdrawing nitro group (-NO₂), particularly at the meta or para position relative to the side chain, would exhibit significantly different behavior. The nitro group's potent -I and -R effects would substantially increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. mdpi.com It would also increase the acidity of the α-protons, facilitating enolate formation. In some contexts, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions. nih.govresearchgate.net The introduction of a CF₃ group, another powerful electron-withdrawing group, has been shown to activate the double bond in related nitro-chromene systems and increase the stereoselectivity of their reactions. mdpi.com

Conversely, an electron-donating group like a hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) group would have the opposite effect. These groups, through their strong +R effect (when positioned ortho or para), increase the electron density of the aromatic ring and the carbonyl oxygen. acs.org This would decrease the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles. However, it would activate the aromatic ring towards electrophilic substitution. Studies on hydroxy-substituted chalcones, which share the α,β-unsaturated ketone motif, show that the position of the hydroxyl group is critical for biological and chemical activity, often participating in intramolecular hydrogen bonding or altering reaction pathways. nih.gov

Future Research Directions and Emerging Perspectives for 2 Chloro 3 1,3 Dioxan 2 Yl Propiophenone Research

Exploration of Uncharted Synthetic Pathways and Methodological Advancements

The synthesis of 2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone and its analogs presents an opportunity to explore novel and more efficient synthetic strategies. Current synthetic approaches to similar propiophenones often rely on classical methods. Future research could focus on the development of innovative pathways that offer improved yields, stereoselectivity, and atom economy.

Potential Research Avenues:

Asymmetric Synthesis: Developing catalytic asymmetric methods to introduce chirality into the propiophenone (B1677668) backbone would be a significant advancement, leading to enantiomerically pure compounds with potential applications in medicinal chemistry and materials science.

C-H Activation: Direct C-H activation/functionalization of the aromatic ring or the aliphatic chain could provide more direct and atom-economical routes to derivatives of this compound, avoiding the need for pre-functionalized starting materials.

Photoredox Catalysis: The use of visible-light photoredox catalysis could enable novel transformations and the formation of complex molecular architectures from this compound under mild reaction conditions.

Design and Discovery of Novel Catalytic Applications

The inherent structural features of this compound, including the ketone functionality and the chloro-substituted aromatic ring, make it a promising candidate for development into novel catalysts or as a scaffold in ligand design for catalysis.

Prospective Catalytic Roles:

Organocatalysis: The propiophenone moiety could be functionalized to act as an organocatalyst for various organic transformations, such as aldol (B89426) or Michael reactions.

Ligand Development: The aromatic ring and the ketone group can be modified to create bidentate or polydentate ligands for transition metal catalysis. These new ligands could find applications in cross-coupling reactions, hydrogenations, or oxidations.

Asymmetric Catalysis: Chiral derivatives of this compound could serve as ligands in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products.

Advancements in Spectroscopic and Computational Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for its future development. Advanced spectroscopic and computational methods can provide deep insights into its behavior at a molecular level.

Comprehensive characterization of new compounds is a standard practice in chemical research. For instance, novel 2-methyl-4-styrylquinoline derivatives have been thoroughly characterized using IR, 1H and 13C NMR spectroscopy, and mass spectrometry. nih.gov Similarly, detailed vibrational spectral analysis, supported by computational methods, has been performed for other organic molecules. eurjchem.com

Future Characterization Efforts:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) can be employed to unambiguously assign all proton and carbon signals, providing detailed structural information.

X-ray Crystallography: Single-crystal X-ray diffraction would provide precise information about the three-dimensional structure, including bond lengths, bond angles, and conformational preferences. nih.gov This technique has been used to elucidate the crystal structure of related compounds like (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b] nih.govjk-sci.comdioxin-6-yl)prop-2-en-1-one. nih.gov

Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict molecular geometry, vibrational frequencies, and electronic properties. longdom.orgscielo.br These theoretical calculations can complement experimental data and provide a deeper understanding of the molecule's reactivity and spectroscopic behavior. longdom.orgscielo.br

Table 1: Potential Spectroscopic and Computational Data for this compound

| Technique | Potential Information Gained |

| 1H NMR | Chemical shift and coupling constants of protons |

| 13C NMR | Chemical shift of carbon atoms |

| FT-IR | Vibrational modes of functional groups |

| Mass Spectrometry | Molecular weight and fragmentation pattern |

| X-ray Crystallography | 3D molecular structure and packing |

| DFT Calculations | Optimized geometry, electronic properties, predicted spectra |

Potential for the Development of Functional Materials and Advanced Chemical Entities

The unique combination of a halogenated aromatic ring and a protected aldehyde functionality in this compound makes it an attractive building block for the synthesis of functional materials and advanced chemical entities.

Areas for Exploration:

Polymer Chemistry: The molecule could be functionalized and incorporated as a monomer in polymerization reactions to create novel polymers with tailored properties, such as high refractive index, flame retardancy, or specific optical characteristics.

Liquid Crystals: Modification of the molecular structure could lead to the development of new liquid crystalline materials with potential applications in display technologies.

Pharmaceutical Scaffolds: The propiophenone core is a common motif in many biologically active compounds. This compound could serve as a starting material for the synthesis of new pharmaceutical intermediates and potential drug candidates.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures from batch to continuous flow processes offers numerous advantages, including improved safety, scalability, and efficiency. researchgate.netnih.gov The synthesis of this compound and its subsequent transformations are well-suited for integration into flow chemistry and automated synthesis platforms. beilstein-journals.org

The development of automated flow synthesis is a rapidly growing area in chemical research, with significant implications for the pharmaceutical industry. researchgate.net Continuous flow processes can enable precise control over reaction parameters, leading to higher yields and purities. nih.govthieme-connect.deuc.pt

Future Implementation:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would allow for its on-demand production in a safe and efficient manner.

Automated Derivatization: An automated synthesis platform could be employed to rapidly generate a library of derivatives of this compound by systematically varying reaction partners and conditions. This high-throughput approach would accelerate the discovery of new compounds with desired properties.

In-line Analysis and Optimization: The integration of in-line analytical techniques (e.g., IR, NMR) into a flow setup would enable real-time reaction monitoring and automated optimization of reaction conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.